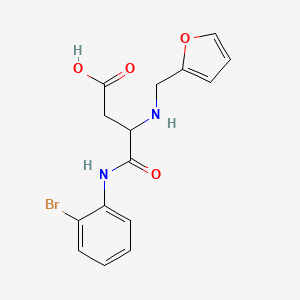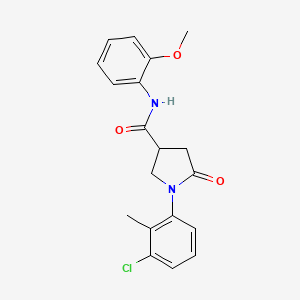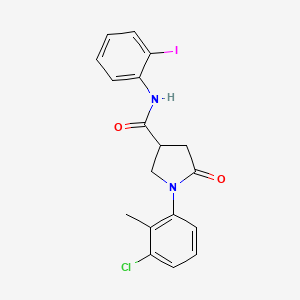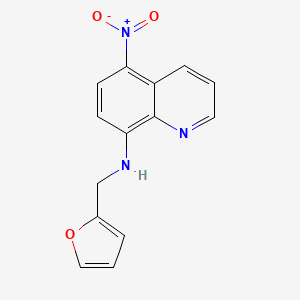
N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine
Übersicht
Beschreibung
N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine, also known as BFAAN, is a novel compound that has garnered attention in the scientific community due to its potential applications in research. BFAAN is a derivative of asparagine, an amino acid commonly found in proteins. The compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The exact mechanism of action of N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes. N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in the development of certain diseases, including Alzheimer's disease and cancer.
Biochemical and Physiological Effects:
N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine can induce apoptosis (programmed cell death) in cancer cells, while in vivo studies have shown that N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine can reduce the size of tumors in animal models. N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine has also been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine in lab experiments is its specificity for certain enzymes, such as GSK-3β. This can allow for more targeted investigations into the role of these enzymes in disease development. However, one limitation of using N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the investigation of N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine. One potential direction is the development of N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine derivatives with improved specificity and efficacy. Another direction is the investigation of N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine's potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, the use of N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine in combination with other drugs or therapies could be explored to enhance its effectiveness.
Wissenschaftliche Forschungsanwendungen
N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to exhibit activity against certain cancer cell lines and has been investigated as a potential anti-tumor agent. In addition, N~1~-(2-bromophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine has been studied for its potential as a neuroprotective agent, with promising results in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(2-bromoanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c16-11-5-1-2-6-12(11)18-15(21)13(8-14(19)20)17-9-10-4-3-7-22-10/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHOKALYEIGHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(CC(=O)O)NCC2=CC=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-{2-[(4-bromo-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4071690.png)

![methyl 4-oxo-3-(1-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4071695.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid](/img/structure/B4071699.png)
![2-{[(2-sec-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071717.png)
![N-allyl-1-(4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4071723.png)

![N-(4-fluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4071745.png)
![5-[(2-bromo-4-ethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4071753.png)
![ethyl [2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate](/img/structure/B4071758.png)
![4-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B4071761.png)

![N-(2-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4071777.png)